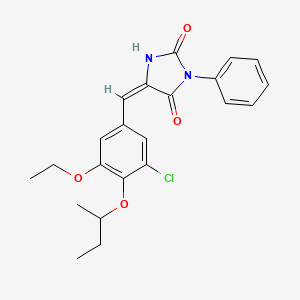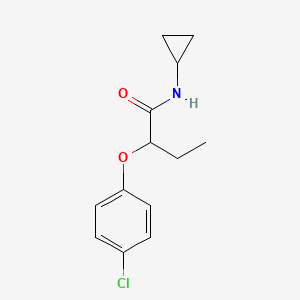
5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as BCIP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of imidazolidinediones and has been found to possess a range of biochemical and physiological effects.
作用机制
The mechanism of action of 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the hydrolysis of the phosphate group from the substrate by alkaline phosphatase, resulting in the formation of a blue precipitate. The blue color is due to the formation of an insoluble complex between this compound and the phosphate group. The reaction is specific to alkaline phosphatase and does not occur with other phosphatases.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its high sensitivity and specificity. It allows for the detection of low levels of biological molecules with high accuracy. Additionally, this compound is easy to use and can be incorporated into a range of experimental protocols. However, there are some limitations to its use. This compound has a limited shelf life and can degrade over time, resulting in decreased sensitivity. Additionally, the blue color of the precipitate can interfere with subsequent experiments that require colorless samples.
未来方向
There are several future directions for the use of 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in scientific research. One area of interest is the development of new substrates with improved sensitivity and specificity. Additionally, the use of this compound in combination with other chromogenic substrates could allow for the simultaneous detection of multiple biological molecules. Another area of interest is the development of new applications for this compound, such as in the detection of microRNAs or small molecules. Finally, the use of this compound in vivo could provide new insights into its physiological effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research. Its use as a chromogenic substrate for alkaline phosphatase allows for the visualization and quantification of biological molecules, making it an essential tool in molecular biology research. This compound has a range of biochemical and physiological effects and has potential therapeutic applications. While there are some limitations to its use, there are several future directions for the development of new substrates and applications.
合成方法
The synthesis of 5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 3-phenyl-2,4-imidazolidinedione with 4-sec-butoxy-3-chloro-5-ethoxybenzaldehyde in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 220-225°C. The synthesis method has been optimized to achieve high yields and purity of this compound.
科学研究应用
5-(4-sec-butoxy-3-chloro-5-ethoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been widely used in scientific research as a chromogenic substrate for alkaline phosphatase. It is commonly used in enzyme-linked immunosorbent assay (ELISA) and immunohistochemistry to detect the presence of specific proteins or antigens. This compound is also used in in situ hybridization to detect RNA transcripts in cells and tissues. Its use in these applications allows for the visualization and quantification of biological molecules, making it an essential tool in molecular biology research.
属性
IUPAC Name |
(5E)-5-[(4-butan-2-yloxy-3-chloro-5-ethoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-4-14(3)29-20-17(23)11-15(13-19(20)28-5-2)12-18-21(26)25(22(27)24-18)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,24,27)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRBCWQLPQHVFI-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(allylthio)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5413978.png)
![1,3-dimethyl-4-[2-(trifluoromethyl)morpholin-4-yl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B5413983.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5413990.png)
![N'-benzyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]sulfamide](/img/structure/B5413991.png)
![N-[1-(1-adamantyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5414006.png)
![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5414017.png)
![4,6-dimethyl-3-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5414025.png)
![4-chloro-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5414026.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-phenyl-1H-imidazole-5-carboxamide](/img/structure/B5414032.png)
![3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B5414037.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5414043.png)
![2-({4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5414059.png)
